1-Chloro-3,3-dimethylpentane

Description

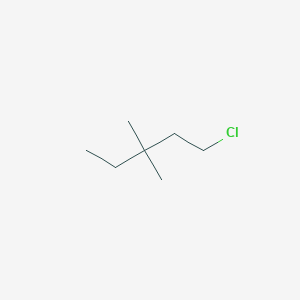

1-Chloro-3,3-dimethylpentane, a chlorinated acyclic hydrocarbon, holds the chemical formula C₇H₁₅Cl. nih.govchemscene.com It is recognized within the scientific community primarily for its utility as an intermediate in the synthesis of more complex organic molecules. cymitquimica.com Its structure, featuring a chlorine atom attached to a pentane (B18724) chain with two methyl groups at the third carbon position, dictates its specific reactivity and applications in research. cymitquimica.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 34887-09-7 nih.govchemsrc.com |

| Molecular Formula | C₇H₁₅Cl nih.govchemscene.com |

| Molecular Weight | 134.65 g/mol nih.govchemscene.com |

| Appearance | Colorless liquid cymitquimica.com |

| Boiling Point | 116°C to 118°C |

| Density | 0.867 g/cm³ |

| SMILES | CCC(C)(C)CCCl nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,3-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSWEMWOYMXOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600997 | |

| Record name | 1-Chloro-3,3-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34887-09-7 | |

| Record name | 1-Chloro-3,3-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 1 Chloro 3,3 Dimethylpentane

Direct Halogenation Routes and Mechanistic Considerations

The direct halogenation of unsaturated precursors is a primary method for the synthesis of 1-chloro-3,3-dimethylpentane. This section delves into the specifics of this approach, focusing on the hydrohalogenation of alkene precursors.

Hydrohalogenation of Alkene Precursors (e.g., 3,3-dimethylpent-1-ene)

The addition of hydrogen halides, such as hydrogen chloride (HCl), to an unsymmetrical alkene like 3,3-dimethylpent-1-ene is a classic example of an electrophilic addition reaction. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone of organic synthesis for the preparation of alkyl halides.

The hydrohalogenation of an unsymmetrical alkene can theoretically yield two different constitutional isomers. In the case of 3,3-dimethylpent-1-ene reacting with HCl, the two potential products are this compound and 2-chloro-3,3-dimethylpentane.

The regioselectivity of this reaction is governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents, and the halide group attaches to the carbon with the greater number of alkyl substituents. masterorganicchemistry.comchemguide.co.uk For the reaction of 3,3-dimethylpent-1-ene, this rule predicts the formation of 2-chloro-3,3-dimethylpentane as the major product, as the chloride would add to the more substituted carbon of the former double bond. However, the reaction can also yield 3-chloro-2,3-dimethylpentane (B12644990) due to carbocation rearrangement. pearson.com

Table 1: Isomeric Products of Hydrohalogenation of 3,3-dimethylpent-1-ene

| Reactant | Reagent | Potential Products | Major Product (Predicted by Markovnikov's Rule) |

|---|

It is important to note that while Markovnikov's rule provides a general prediction, the actual product distribution can be influenced by reaction conditions and the potential for carbocation rearrangements.

The mechanism of hydrohalogenation of alkenes proceeds through a two-step electrophilic addition. pressbooks.pub

Protonation of the Alkene: The reaction is initiated by the electrophilic attack of the hydrogen from the hydrogen halide on the alkene's double bond. masterorganicchemistry.com This step breaks the pi (π) bond of the alkene and forms a new carbon-hydrogen sigma (σ) bond. The carbon atom that does not bond to the hydrogen becomes positively charged, forming a carbocation intermediate. masterorganicchemistry.compressbooks.pub

Nucleophilic Attack by the Halide Ion: The halide ion, acting as a nucleophile, then attacks the electron-deficient carbocation. masterorganicchemistry.com This results in the formation of the final alkyl halide product.

The stability of the carbocation intermediate is a crucial factor in determining the regioselectivity of the reaction. libretexts.org Carbocation stability follows the order: tertiary > secondary > primary. The reaction will preferentially proceed through the most stable carbocation intermediate. masterorganicchemistry.comlibretexts.org In the case of 3,3-dimethylpent-1-ene, protonation can lead to a secondary carbocation or a primary carbocation. The formation of the more stable secondary carbocation is favored, leading to the major product predicted by Markovnikov's rule. chemguide.co.uk However, a 1,2-hydride shift can occur, leading to the formation of an even more stable tertiary carbocation, resulting in the rearranged product, 3-chloro-2,3-dimethylpentane. pearson.com

Functional Group Interconversions from this compound (e.g., formation of 3,3-dimethyl-1-pentene (B1360116) via elimination)

This compound can undergo elimination reactions to form alkenes. When treated with a strong base, a molecule of hydrogen chloride is removed from the alkyl halide, resulting in the formation of a double bond. This process is known as dehydrohalogenation. libretexts.org

The specific alkene isomer formed depends on the reaction conditions and the structure of the alkyl halide. According to Zaitsev's rule, the major product of an elimination reaction is the more substituted (and therefore more stable) alkene. However, if a bulky base is used, the less substituted (Hofmann) product may be favored.

In the case of this compound, elimination of HCl would lead to the formation of 3,3-dimethyl-1-pentene.

Table 2: Elimination Reaction of this compound

| Substrate | Reagent | Product |

|---|

The mechanism for this elimination can be either E1 or E2, depending on the reaction conditions. libretexts.org The E2 mechanism is a one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion leaves simultaneously to form the double bond. askfilo.com

Preparation of Substituted 1-Chloro-3,3-dimethylpentan-2-ones

A more complex derivative, 1-chloro-3,3-dimethylpentan-2-one, can be synthesized through specialized methods. These ketones are valuable intermediates in organic synthesis.

Utilization of 2-Chloromethylene-3,3-dimethyltetrahydrofuran Derivatives

One documented synthetic route involves the use of 2-chloromethylene-3,3-dimethyltetrahydrofuran derivatives as precursors for the preparation of 5-substituted 1-chloro-3,3-dimethylpentan-2-ones. google.com This process highlights the intricate synthetic pathways available for creating functionalized analogs of this compound. Another related compound, 1-chloro-3,3-dimethyl-pent-4-in-2-one, has been synthesized from 1-chloro-3,3-dimethyl-2-phenoxy-pent-1-en-4-ine. prepchem.com

Acid-Catalyzed Ring-Opening Transformations and Mechanistic Pathways

The synthesis of this compound and its derivatives can be achieved through various routes, with acid-catalyzed ring-opening of cyclic ether precursors representing a significant methodology. This approach leverages the inherent ring strain in some cyclic ethers, which facilitates cleavage under milder conditions than their acyclic counterparts. libretexts.orglibretexts.org Specifically, the reaction of substituted tetrahydrofurans with acidic reagents provides a pathway to functionalized pentane (B18724) skeletons, which are direct precursors to the target compound.

A key example of this strategy is the synthesis of 1,5-dichloro-3,3-dimethylpentan-2-one (B8592309), a closely related derivative, via the acid-catalyzed ring-opening of 2-chloromethylene-3,3-dimethyltetrahydrofuran. google.com This transformation is accomplished by treating the cyclic precursor with a strong acid, such as hydrogen chloride (HCl). google.com The reaction proceeds efficiently, yielding the desired acyclic product which can be further modified to obtain this compound.

Detailed Research Findings

In a documented procedure, a stream of hydrogen chloride gas is introduced into 2-chloromethylene-3,3-dimethyltetrahydrofuran while cooling with ice. google.com The gas is readily absorbed, leading to a rise in the internal temperature to 30°C. google.com After saturation with HCl, the mixture is stirred for an extended period at room temperature to ensure the completion of the ring-opening reaction. google.com Subsequent purification by distillation under vacuum affords 1,5-dichloro-3,3-dimethylpentan-2-one in high yield. google.com

The table below summarizes the specifics of this synthetic transformation.

| Precursor | Reagent | Reaction Conditions | Product | Yield |

| 2-Chloromethylene-3,3-dimethyltetrahydrofuran | Hydrogen Chloride (gas) | Ice cooling during HCl addition, followed by stirring for 2 hours at room temperature. | 1,5-Dichloro-3,3-dimethylpentan-2-one | 90% |

Table 1: Synthesis of 1,5-dichloro-3,3-dimethylpentan-2-one via Acid-Catalyzed Ring-Opening. google.com

Mechanistic Pathways

The underlying mechanism for this type of acid-catalyzed ring-opening of a cyclic ether involves several distinct steps. libretexts.orgosaka-u.ac.jp

Protonation of the Ether Oxygen: The reaction initiates with the protonation of the ether oxygen atom by the acid (H+ from HCl). This is a rapid and reversible step that converts the hydroxyl group into a much better leaving group (an oxonium ion). libretexts.org This activation is crucial as ethers are generally resistant to cleavage. libretexts.org

Nucleophilic Attack and Ring-Opening: The protonated ether becomes susceptible to nucleophilic attack. The chloride ion (Cl-), the conjugate base of the acid catalyst, acts as the nucleophile. The cleavage of the C-O bond can proceed through a pathway with characteristics of either an SN1 or SN2 reaction, largely dependent on the structure of the cyclic ether. libretexts.orglibretexts.org

In an SN2-like pathway , the nucleophile performs a backside attack on one of the carbon atoms adjacent to the oxonium ion, leading to simultaneous C-O bond cleavage and C-Cl bond formation. libretexts.orgosaka-u.ac.jp This pathway typically favors attack at the less sterically hindered carbon.

In an SN1-like pathway , the C-O bond of the protonated ether breaks first, forming a carbocation intermediate. This is more likely if one of the carbons adjacent to the oxygen is tertiary, as it can stabilize the positive charge. libretexts.org The nucleophile then attacks the carbocation.

In the case of 2-chloromethylene-3,3-dimethyltetrahydrofuran, the presence of the exocyclic double bond and the gem-dimethyl group at the C3 position influences the regioselectivity of the ring-opening, leading to the formation of the observed pentan-2-one structure. The reaction of the intermediate with another molecule of HCl results in the addition across the double bond, ultimately yielding the dichlorinated product. google.com

Elucidation of Reaction Mechanisms and Reactivity of 1 Chloro 3,3 Dimethylpentane

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2)

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the chloride ion, by a nucleophile. The two primary mechanisms for this transformation are the Sɴ1 (unimolecular) and Sɴ2 (bimolecular) pathways. For 1-chloro-3,3-dimethylpentane, the interplay between its primary classification and steric profile is critical in determining the operative mechanism.

Sɴ2 Pathways and Steric Hindrance Effects

The Sɴ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.org This mechanism is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite the leaving group. wikipedia.org The rate of an Sɴ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. msu.edu

A key factor governing Sɴ2 reactivity is steric hindrance. doubtnut.com Increased crowding around the reaction center hinders the approach of the nucleophile, raising the energy of the transition state and slowing the reaction rate. msu.edudoubtnut.com this compound is an exemplary case of a primary alkyl halide that reacts anomalously slowly via the Sɴ2 pathway. Although the chlorine atom is attached to a primary carbon, the adjacent (beta) carbon is a quaternary center, bearing two methyl groups. This structure is analogous to a neopentyl halide. libretexts.orgplutusias.com This significant steric bulk shields the electrophilic carbon from the incoming nucleophile, drastically reducing the reaction rate. doubtnut.complutusias.comgoogle.com For practical purposes, neopentyl-type halides are often considered nearly inert to the Sɴ2 reaction under standard conditions. plutusias.com

The reaction between this compound and a nucleophile like the cyanide ion (CN⁻) proceeds via an Sɴ2 mechanism, though it is significantly retarded. pearson.com The reactivity of alkyl halides in Sɴ2 reactions is highly sensitive to steric hindrance. When comparing substrates, it is observed that branching near the reaction site decreases reactivity. For instance, in reactions with sodium cyanide, the reactivity of this compound is lower than that of less hindered primary halides like bromoethane (B45996) but higher than that of more hindered analogues. quora.comshaalaa.comaskfilo.comyoutube.com

The following table illustrates the relative Sɴ2 reactivity of various alkyl halides with sodium cyanide, highlighting the impact of steric hindrance.

| Substrate | Classification | Relative Reactivity with NaCN | Key Structural Feature |

| Bromoethane | Primary (1°) | Highest | Unhindered primary halide |

| This compound | Primary (1°) | Intermediate | Primary halide with β-branching (steric hindrance) |

| 1-Chloro-2,2-dimethylpentane | Primary (1°) | Low | Primary halide with significant β-branching |

| 2-Bromo-2-methylpentane | Tertiary (3°) | Lowest (No Sɴ2) | Tertiary halide, sterically inaccessible for Sɴ2 |

This table is a qualitative representation based on established principles of Sɴ2 reactivity. quora.comshaalaa.comaskfilo.comyoutube.com

For this compound, its primary classification would typically predict favorable second-order kinetics. msu.edu However, the severe steric hindrance at the β-carbon dramatically lowers the rate constant (k). libretexts.orgplutusias.com While the reaction with a nucleophile like cyanide still follows Sɴ2 kinetics, the rate is orders of magnitude slower than for a simple primary halide like 1-chloropentane (B165111). plutusias.comvaia.com The Sɴ1 pathway is generally unfavorable for primary halides because it would require the formation of a highly unstable primary carbocation. msu.edu Therefore, despite its slowness, the Sɴ2 pathway remains the most probable nucleophilic substitution mechanism.

Elimination Reactions

In the presence of a strong base, alkyl halides can undergo elimination reactions to form alkenes. This process, known as dehydrohalogenation, involves the removal of the halogen from the alpha-carbon and a hydrogen atom from a beta-carbon. vedantu.com

Formation of Alkene Products (e.g., 3,3-dimethyl-1-pentene)

For this compound, elimination results in the formation of a single alkene product: 3,3-dimethyl-1-pentene (B1360116). chemicalbook.com This is because there is only one type of beta-hydrogen available for abstraction by a base. The hydrogens on the C2 position are the only ones adjacent to the carbon bearing the chlorine atom. Removal of one of these hydrogens and the chloride ion leads exclusively to the formation of a double bond between C1 and C2.

The reaction is typically carried out using a strong, sterically hindered base, such as potassium tert-butoxide, to favor elimination over substitution. quora.comchegg.com

E1 and E2 Mechanistic Pathways

Elimination reactions can proceed through two main mechanisms: E1 (unimolecular) and E2 (bimolecular). wikipedia.org

The E2 mechanism is a concerted, one-step process where the base removes a beta-hydrogen at the same time the leaving group departs and the double bond forms. wikipedia.org The rate is second-order, depending on the concentrations of both the alkyl halide and the base. wikipedia.org This pathway is favored by strong bases. wikipedia.org For primary alkyl halides with significant β-branching like this compound, the E2 pathway is generally preferred. wikipedia.orgmsu.edu The steric hindrance that disfavors the Sɴ2 reaction also promotes the E2 pathway, as the base can more easily access a peripheral β-hydrogen than the hindered α-carbon. msu.edu

The E1 mechanism is a two-step process that begins with the slow, rate-determining formation of a carbocation, followed by rapid deprotonation by a base (often weak) to form the alkene. google.com The rate is first-order, depending only on the concentration of the alkyl halide. google.com This pathway is common for tertiary alkyl halides but is highly disfavored for primary substrates like this compound due to the instability of the resulting primary carbocation. plutusias.com Therefore, elimination reactions of this compound proceed almost exclusively through the E2 mechanism.

Radical Reaction Chemistry of Related Chlorinated Alkanes

The study of the radical reaction chemistry of this compound is informed by the well-established principles governing the reactions of other chlorinated alkanes. The behavior of these compounds is largely dictated by the free-radical chain mechanisms that characterize their reactions, particularly in processes like photochlorination.

Photochlorination and Competing Radical Pathways

Photochlorination is a classic example of a free-radical substitution reaction, typically initiated by the action of heat or, more commonly, ultraviolet (UV) light. wikipedia.orgaskfilo.com The process converts a C-H bond on an alkane to a C-Cl bond. wikipedia.org The reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. savemyexams.comvedantu.com

Initiation: The reaction begins when a molecule of chlorine (Cl₂) absorbs a photon of UV light, causing the relatively weak Cl-Cl bond to break homolytically. This cleavage produces two highly reactive chlorine atoms (radicals). savemyexams.comvedantu.com

Cl₂ + UV light → 2 Cl•

Propagation: The propagation phase consists of a cycle of two steps that can repeat thousands of times for each initiation event. libretexts.org

A chlorine radical abstracts a hydrogen atom from an alkane (R-H), forming a molecule of hydrogen chloride (HCl) and an alkyl radical (R•). savemyexams.com

The newly formed alkyl radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form the chlorinated alkane product (R-Cl) and regenerating a chlorine radical, which can continue the chain. savemyexams.com

R-H + Cl• → R• + HCl R• + Cl₂ → R-Cl + Cl•

When an alkane possesses non-equivalent hydrogen atoms, multiple isomeric products can be formed. For an alkane like 3,3-dimethylpentane, the parent structure of this compound, there are three distinct types of hydrogens: primary hydrogens on the C1, C5, and the two methyl groups at C3, and secondary hydrogens on C2 and C4. Abstraction at any of these sites leads to a different radical intermediate and, consequently, a different monochlorinated product. chegg.comcsbsju.edu

A significant competing pathway in radical chlorination is the potential for polychlorination, where the initially formed monochloroalkane undergoes further reaction. savemyexams.comresearchgate.net The presence of a chlorine atom on the alkane chain influences the reactivity of the remaining C-H bonds. The electron-withdrawing inductive effect of the chlorine atom deactivates the C-H bonds on the same carbon and, to a lesser extent, on adjacent carbons. upenn.edu This increases the bond strength of these nearby C-H bonds, making them less susceptible to radical abstraction. upenn.edu For example, in the chlorination of 1-chlorobutane, the hydrogens on C-3 are the most reactive, followed by those on C-2 and C-4, with the hydrogens on C-1 being the least reactive due to the strong deactivating effect of the attached chlorine. upenn.edu

Termination: The chain reaction ceases when two radicals combine, a process known as termination. This can occur in several ways, consuming the radical intermediates without generating new ones. wikipedia.org

Cl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-R

Kinetic Studies of Radical Abstraction and Selectivity

Kinetic studies reveal that not all hydrogen atoms in an alkane are equally reactive towards abstraction by a chlorine radical. libretexts.org The rate of hydrogen abstraction depends on the type of C-H bond being broken. The general order of reactivity is:

Tertiary (3°) > Secondary (2°) > Primary (1°) wikipedia.org

This selectivity arises from the difference in the stability of the resulting free radicals. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. masterorganicchemistry.com This stability trend is directly related to the bond dissociation energies (BDEs) of the corresponding C-H bonds; weaker bonds are broken more easily, leading to faster reaction rates. masterorganicchemistry.comucalgary.ca

| Bond Type | Example | Bond Dissociation Energy (kcal/mol) |

| Primary (1°) | CH₃CH₂–H | 98 |

| Secondary (2°) | (CH₃)₂CH–H | 95 |

| Tertiary (3°) | (CH₃)₃C–H | 91 |

| Data sourced from multiple references. ucalgary.caucalgary.ca |

The relative rates of reaction for chlorination have been experimentally determined. At approximately 35 °C, the relative reactivity of primary, secondary, and tertiary C-H bonds is about 1 : 3.9 : 5.2, respectively. chegg.com Other studies at different temperatures have reported similar, though slightly varied, ratios, such as 1 : 3.5 : 5 for tertiary hydrogens. libretexts.org This demonstrates that while chlorination is selective, it is not highly so, often leading to mixtures of products, especially in complex alkanes. masterorganicchemistry.com For instance, the chlorination of propane, which has six primary and two secondary hydrogens, yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. libretexts.org

| Hydrogen Type | Relative Reactivity at 25-35 °C |

| Primary (1°) | 1 |

| Secondary (2°) | ~3.5 - 3.9 |

| Tertiary (3°) | ~4.4 - 5.2 |

| Data compiled from multiple sources. wikipedia.orglibretexts.orgchegg.com |

In contrast, bromination is significantly more selective than chlorination. ucalgary.ca The more reactive chlorine radical is less discriminating about which hydrogen it abstracts, whereas the less reactive bromine radical preferentially attacks the weakest C-H bond to form the most stable radical intermediate. ucalgary.ca This high selectivity makes bromination more synthetically useful for targeting specific positions in an alkane. chemistrysteps.com

Advanced Spectroscopic Characterization and Structural Analysis of 1 Chloro 3,3 Dimethylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of 1-chloro-3,3-dimethylpentane is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would reflect the ratio of protons in each unique environment. The protons on the carbon adjacent to the chlorine atom (C1) are expected to be the most deshielded and thus appear at the highest chemical shift. Protons further from the electronegative chlorine atom will appear at progressively lower chemical shifts. The splitting of these signals, governed by the n+1 rule, would provide information about the number of neighboring protons. docbrown.info

Due to the molecule's structure, which includes a quaternary carbon and a chlorinated methylene (B1212753) group, specific multiplicities for each signal are expected. The ethyl group protons would show a quartet for the methylene group and a triplet for the methyl group. The protons on the carbon adjacent to the chlorine would likely appear as a triplet, and the singlets would correspond to the gem-dimethyl groups. The chemical environment of each proton set influences its resonance frequency, providing a detailed map of the molecule's structure. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₂Cl | 3.4 - 3.6 | Triplet | 2H |

| -CH₂- | 1.5 - 1.7 | Quartet | 2H |

| -C(CH₃)₂- | 0.9 - 1.1 | Singlet | 6H |

| -CH₂CH₃ | 0.8 - 1.0 | Triplet | 3H |

| -CH₂-C(CH₃)₂-CH₂- | 1.2 - 1.4 | Triplet | 2H |

Note: Predicted values are based on general principles of ¹H NMR spectroscopy and may vary slightly based on the solvent and experimental conditions.

In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single line. masterorganicchemistry.com The presence of a chiral center in a molecule can lead to non-equivalence of carbons that might otherwise be considered identical, potentially resulting in more signals than initially expected. masterorganicchemistry.comacs.org However, for this compound, which is achiral, the number of signals will correspond to the number of chemically non-equivalent carbons.

The carbon atom bonded to the chlorine will have the highest chemical shift due to the deshielding effect of the electronegative halogen. The quaternary carbon will also have a distinct chemical shift, typically in the range of 30-40 ppm for alkanes. The remaining methylene and methyl carbons will appear at lower chemical shifts, with their precise values influenced by their distance from the chlorine atom and the degree of substitution. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₂Cl | 45 - 55 |

| -C(CH₃)₂- | 35 - 45 |

| -CH₂-C(CH₃)₂- | 30 - 40 |

| -C(CH₃)₂- | 25 - 35 |

| -CH₂CH₃ | 10 - 20 |

| -CH₂CH₃ | 5 - 15 |

Note: Predicted values are based on established ranges for alkyl halides and may vary depending on the solvent and reference standard used. carlroth.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. uzh.ch For this compound, the IR spectrum would be characterized by absorptions corresponding to C-H and C-Cl bonds.

The C-H stretching vibrations of the alkane structure are expected in the 2850-3000 cm⁻¹ region. uzh.ch The presence of the chlorine atom introduces a C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. This absorption is a key indicator of the halogen's presence in the molecule. Additionally, C-H bending vibrations for the methyl and methylene groups will be observed in the 1350-1480 cm⁻¹ range. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C-H (CH₃, CH₂) | 1350 - 1480 | Bending |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural determination. uzh.ch The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the M⁺ peak is expected. chemguide.co.uk

The fragmentation of this compound under electron ionization would likely proceed through several pathways. Cleavage of the C-C bonds is a common fragmentation route for alkanes. libretexts.org The loss of a chlorine radical is a probable event, leading to a C₇H₁₅⁺ fragment. Another likely fragmentation is the alpha-cleavage, where the bond adjacent to the carbon bearing the chlorine is broken. The stability of the resulting carbocations will influence the relative abundance of the fragment ions. For instance, the formation of a tertiary carbocation, if possible through rearrangement, would be a favored pathway. libretexts.org

Table 4: Potential Fragmentation Ions of this compound in Mass Spectrometry

| m/z | Possible Fragment Ion |

| 134/136 | [C₇H₁₅Cl]⁺ (Molecular Ion) |

| 99 | [C₇H₁₅]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Computational Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section)

Computational chemistry offers a powerful means to predict spectroscopic parameters, providing a theoretical framework to complement experimental data. Techniques like Density Functional Theory (DFT) can be employed to calculate optimized molecular geometries and predict vibrational frequencies for IR spectra and chemical shifts for NMR spectra. researchgate.net

Table 5: Computationally Derivable Parameters for this compound

| Parameter | Computational Method | Significance |

| ¹H and ¹³C NMR Chemical Shifts | DFT, GIAO method | Corroborates experimental NMR data |

| IR Frequencies | DFT | Aids in the assignment of experimental IR bands |

| Collision Cross Section (CCS) | Various models (e.g., trajectory method) | Provides structural information and aids in identification |

| Thermochemical data | DFT, Ab initio | Predicts stability and reactivity |

These computational approaches, when used in conjunction with experimental spectroscopic data, provide a robust and comprehensive characterization of the molecular structure and properties of this compound.

Computational Chemistry and Theoretical Studies on 1 Chloro 3,3 Dimethylpentane

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental aspects of a molecule's behavior. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.org Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. For 1-chloro-3,3-dimethylpentane, DFT calculations can be employed to determine key aspects of its electronic structure and reactivity.

DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of a molecule's ability to accept electrons, making it a good electrophile. ucsb.edu In the case of this compound, the LUMO would likely be localized around the C-Cl bond, indicating that this is the most probable site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Additionally, DFT can generate an electrostatic potential map, which illustrates the charge distribution within the molecule. For this compound, this map would show a region of positive electrostatic potential around the carbon atom bonded to the chlorine and a negative potential around the chlorine atom, highlighting the polar nature of the C-Cl bond and the carbon's electrophilicity. openochem.org

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -10.5 eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest energy empty orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 11.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar alkyl chlorides.

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. youtube.comlibretexts.org Quantum chemical calculations are uniquely suited to determine the geometry and energy of these fleeting structures. For reactions involving this compound, such as nucleophilic substitution (S\N2) or elimination (E2) reactions, transition state energy calculations are crucial for determining the activation energy (ΔG‡), which governs the reaction rate. acs.org

For an S\N2 reaction, calculations would model the approach of a nucleophile to the carbon atom bearing the chlorine, with simultaneous breaking of the C-Cl bond. sciforum.netresearchgate.net The transition state would feature a pentacoordinate carbon atom. The calculated activation energy would provide insight into the feasibility of the reaction under specific conditions. Due to the steric hindrance from the 3,3-dimethyl groups, it is expected that the activation energy for an S\N2 reaction at the carbon bearing the chlorine would be relatively high compared to less hindered primary alkyl halides. viu.ca

For an E2 reaction, the calculations would model the concerted removal of a proton by a base and the departure of the chloride ion. By calculating the energies of the transition states for the formation of different possible alkene products, one can predict the major and minor products of the elimination reaction.

Table 2: Illustrative Calculated Activation Energies for Reactions of this compound

| Reaction Type | Nucleophile/Base | Illustrative Activation Energy (kcal/mol) | Implication |

| S\N2 | CN⁻ | 25 | A moderately high barrier, suggesting slower reaction rates due to steric hindrance. |

| E2 | OH⁻ | 22 | A competitive pathway, particularly with strong, sterically hindered bases. |

Note: The values in this table are illustrative and intended to demonstrate the application of transition state energy calculations.

Computational modeling, often in conjunction with machine learning algorithms, can be used to predict and optimize reaction conditions. beilstein-journals.orgacs.orgnih.gov By systematically varying parameters such as solvent, temperature, and catalyst in silico, it is possible to identify conditions that maximize the yield and selectivity of a desired product. nih.gov

For reactions of this compound, computational models can explore the effect of different solvents on the reaction rate. For instance, polar aprotic solvents are known to accelerate S\N2 reactions. libretexts.org Computational models can quantify this effect by calculating the energies of the reactants and the transition state in different solvent environments using continuum solvation models. Machine learning models can be trained on large datasets of experimental reaction data to predict the optimal conditions for a given transformation. dntb.gov.ua

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. nih.govmdpi.com QSPR models are mathematical equations that correlate molecular descriptors with a specific property. researchgate.net

QSPR models are particularly useful for predicting the physicochemical properties of large sets of compounds, such as monosubstituted hydrocarbons, without the need for extensive experimental measurements. researchgate.net For a series of haloalkanes including this compound, QSPR models can be developed to predict properties like boiling point, density, and solubility. acs.orgck12.org

The process involves calculating a variety of molecular descriptors for a set of known compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates these descriptors to the measured property. Once a statistically robust model is developed, it can be used to predict the properties of new or untested compounds.

Table 3: Illustrative QSPR-Predicted Properties of this compound

| Property | Predicted Value |

| Boiling Point | 145-150 °C |

| Density | 0.87 g/cm³ |

| Water Solubility | 0.05 g/L |

Note: These values are illustrative and based on general trends for similar haloalkanes.

The accuracy of a QSPR model depends on the choice of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For haloalkanes like this compound, important descriptors often relate to the molecule's size, shape, and electronic properties. libretexts.org

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. ucsb.edu Larger molecules and those with more diffuse electron clouds tend to have higher polarizability. For haloalkanes, polarizability generally increases with the size of the halogen atom. openochem.org This descriptor is often well-correlated with properties that depend on intermolecular forces, such as boiling point. mdpi.com

Electronegativity is a measure of an atom's ability to attract electrons in a chemical bond. The difference in electronegativity between the carbon and chlorine atoms in this compound leads to a polar C-Cl bond. Descriptors that capture this electronegativity difference are important for modeling properties influenced by molecular polarity. mdpi.com

Other relevant descriptors for monosubstituted hydrocarbons include topological indices (which describe molecular branching), constitutional descriptors (such as molecular weight), and quantum-chemical descriptors (like those derived from DFT calculations). nih.gov

Table 4: Important Molecular Descriptors for QSPR Modeling of Haloalkanes

| Descriptor Category | Example Descriptor | Relevance to this compound |

| Electronic | Polarizability | Influences van der Waals interactions and thus boiling point. |

| Electronic | Electronegativity of Halogen | Determines the polarity of the C-Cl bond. |

| Topological | Wiener Index | Quantifies the branching of the carbon skeleton. |

| Constitutional | Molecular Weight | Correlates with size-dependent properties like density and boiling point. |

Research on Derivatives and Analogues of 1 Chloro 3,3 Dimethylpentane

Synthesis and Reactivity of Related Chlorinated Pentanes and Butanes

The synthesis and reactivity of chlorinated alkanes are foundational topics in organic chemistry. The presence of a chlorine atom introduces a polar carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. This functional group allows for a variety of chemical transformations. innospk.comguidechem.com The structural arrangement of the carbon skeleton, particularly branching, significantly influences the reaction pathways and product distributions.

Analogues with a dimethylbutane core provide insight into the effects of the bulky tert-butyl group on reactivity.

1-Chloro-3,3-dimethylbutane , also known as neohexyl chloride, is a versatile intermediate in organic synthesis. innospk.comfishersci.ca Its structure, featuring a bulky tert-butyl group, imparts distinct chemical properties. This compound participates in typical alkyl halide reactions, such as nucleophilic substitution and elimination. innospk.comguidechem.com One notable application is its use in the synthesis of 3,3-dimethylbutyraldehyde (B104332) through oxidation with dimethyl sulfoxide (B87167) (DMSO). guidechem.com A common laboratory synthesis involves the reaction of 3,3-dimethylbutan-1-ol with thionyl chloride in the presence of pyridine. guidechem.com

1,1-Dichloro-3,3-dimethylbutane is a geminal dihalide, a class of compounds with two halogen atoms on a single carbon. This structural feature makes them valuable substrates in advanced organic synthesis. A primary synthesis route involves the Lewis acid-catalyzed condensation of tert-butyl chloride with 1,1-dichloroethylene, which forms an unsaturated precursor, 1,1-dichloro-3,3-dimethyl-1-butene. Subsequent hydrogenation yields the final product. The reactivity of the carbon-chlorine bonds allows for its conversion into other functional groups through substitution and elimination reactions, positioning it as a key intermediate for more complex molecules. However, direct dichlorination of 3,3-dimethylbutane is less straightforward; the electron-withdrawing nature of the first chlorine atom deactivates the adjacent hydrogens, making the introduction of the second chlorine on the same carbon less favorable via free-radical pathways.

| Compound Name | Molecular Formula | Key Synthesis Method(s) | Notable Reactivity/Applications |

|---|---|---|---|

| 1-Chloro-3,3-dimethylbutane | C6H13Cl | Reaction of 3,3-dimethylbutan-1-ol with thionyl chloride. guidechem.com | Intermediate for pharmaceuticals and agrochemicals; oxidation to 3,3-dimethylbutyraldehyde. innospk.comguidechem.com |

| 1,1-Dichloro-3,3-dimethylbutane | C6H12Cl2 | Condensation of tert-butyl chloride with 1,1-dichloroethylene, followed by hydrogenation. | Precursor for complex molecules via substitution and elimination reactions. |

The chlorination of pentane (B18724) and its isomers typically results in a mixture of products. vedantu.com The reaction of pentane isomers with chlorine radicals can form various isomeric alkyl radicals through hydrogen abstraction. vedantu.comaip.org For instance, the photochemical chlorination of isopentane (B150273) (2-methylbutane) can yield four different monochlorinated isomers. curlyarrows.com The distribution of these products depends on the relative reactivity of the primary, secondary, and tertiary hydrogen atoms, with the general ease of substitution following the order: tertiary > secondary > primary. unacademy.com

1-Chloro-3,4-dimethylpentane is a structural isomer of chlorinated dimethylpentanes. While specific synthetic routes are not extensively detailed in readily available literature, its existence is confirmed in chemical databases. chemicalbook.comnih.gov

2-Chloro-3,3-dimethylpentane can be synthesized through the reaction of 3,3-dimethylpent-1-ene with hydrogen chloride (HCl). pearson.com This reaction proceeds via an electrophilic addition mechanism. The initial protonation of the alkene forms a secondary carbocation, which can then be attacked by a chloride ion to yield 2-chloro-3,3-dimethylpentane. This reaction may also lead to the formation of a rearranged product, 3-chloro-2,3-dimethylpentane (B12644990). pearson.com

| Compound Name | Molecular Formula | Parent Alkene for Synthesis | Key Structural Feature |

|---|---|---|---|

| 1-Chloro-3,4-dimethylpentane | C7H15Cl | 3,4-Dimethylpent-1-ene | Primary alkyl chloride |

| 2-Chloro-3,3-dimethylpentane | C7H15Cl | 3,3-Dimethylpent-1-ene pearson.com | Secondary alkyl chloride |

Stereochemical Studies of Chiral Analogues (e.g., 1-chloro-3-methylpentane (B2815331) stereoisomers)

Chirality plays a crucial role in the functionality of many organic molecules. Analogues of 1-chloro-3,3-dimethylpentane that possess stereocenters offer a platform for studying stereoisomerism.

1-Chloro-3-methylpentane is a chiral molecule because its third carbon atom (C3) is a stereocenter. chegg.comaskfilo.com This carbon is bonded to four distinct groups: a hydrogen atom, a methyl group, an ethyl group, and a chloromethyl (-CH2Cl) group. The presence of a single chiral center means that the molecule can exist as two non-superimposable mirror images, known as enantiomers. askfilo.combartleby.com

According to the 2^n rule, where 'n' is the number of chiral centers, 1-chloro-3-methylpentane has 2^1 = 2 possible stereoisomers. askfilo.comdoubtnut.com These are designated as (R)-1-chloro-3-methylpentane and (S)-1-chloro-3-methylpentane, depending on the spatial arrangement of the groups around the chiral center. nih.gov The study of such stereoisomers is vital for understanding reaction mechanisms and for applications in fields like pharmaceutical synthesis, where specific stereochemistry is often required for biological activity.

Hypervalent Iodine Compounds Derived from Related Structures (e.g., 1-chloro-3,3-dimethylbenziodoxole)

Hypervalent iodine compounds are molecules in which the iodine atom formally exceeds the octet of electrons in its valence shell. wikipedia.org These compounds, often called iodanes, are widely used in modern organic synthesis as mild, selective, and environmentally safer oxidizing agents compared to many heavy metal-based reagents. wikipedia.orgresearchgate.netnih.gov Their reactivity stems from the nature of the hypervalent bond, which is typically described by a three-center, four-electron (3c-4e) model. wikipedia.orgtcichemicals.com

1-Chloro-3,3-dimethylbenziodoxole is a stable, crystalline hypervalent iodine(III) compound that incorporates the "3,3-dimethyl" structural feature, albeit as part of a cyclic system attached to an iodine atom rather than a simple alkyl chain. researchgate.netsigmaaldrich.com This air-stable, yellow solid is a useful reagent in its own right and serves as a key precursor for the synthesis of other hypervalent iodine compounds. researchgate.net It can be prepared via the chlorination of 2-iodobenzoic acid using trichloroisocyanuric acid. researchgate.net Its applications include acting as a mild and effective reagent for electrophilic chlorination of arenes and heterocycles. sigmaaldrich.comatlanchimpharma.com The study of such compounds highlights the diverse chemical contexts in which structural motifs found in simple chloroalkanes can be incorporated to create reagents with unique and valuable reactivity. researchgate.net

Applications and Industrial Relevance in Advanced Chemical Synthesis

Role as a Key Intermediate in Specialty Chemical Production

1-Chloro-3,3-dimethylpentane serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. Its utility stems from the combination of a reactive primary chloride group and a bulky 3,3-dimethylpentyl moiety. The chlorine atom provides a reactive site for nucleophilic substitution and organometallic reactions, allowing for the straightforward introduction of the sterically demanding hydrocarbon framework into more complex molecules.

The neopentyl-like structure, characterized by a quaternary carbon atom, imparts unique physical properties to its derivatives, such as increased thermal stability, enhanced solubility in organic solvents, and resistance to certain types of chemical degradation. These characteristics are highly desirable in the production of high-performance lubricants, additives, and other custom-synthesized molecules where molecular architecture dictates function. The compound's role as a building block allows chemists to construct larger, more complex structures with precisely controlled steric and electronic properties.

Utility in Pharmaceutical Chemistry and Drug Precursor Synthesis

The structural motifs present in this compound are of significant interest in the design of new therapeutic agents. The lipophilic alkyl chain can enhance a drug molecule's ability to cross cell membranes, while the specific steric bulk can influence binding affinity and selectivity for biological targets.

Primary alkyl chlorides like this compound are versatile precursors to corresponding aldehydes through various synthetic methods, including hydrolysis or oxidation. The resulting aldehyde, 3,3-dimethylpentanal (B2968654) , is a valuable intermediate in its own right. nist.govnih.gov Aldehydes are a cornerstone functional group in organic synthesis, readily participating in reactions such as reductive aminations, Wittig reactions, and aldol (B89426) condensations to build the carbon skeletons of complex bioactive molecules. The synthesis of 3,3-dimethylpentanal from its chloro-precursor provides a direct route to incorporating the unique 3,3-dimethylpentyl group into potential drug candidates.

Ketones derived from this compound are important precursors for certain classes of bioactive compounds, including fungicides. A plausible synthetic route to the related ketone, 3,3-dimethyl-2-pentanone , involves the conversion of this compound into a Grignard reagent, followed by a reaction with an acyl halide like acetyl chloride. google.comlibretexts.org This ketone can then be used as a starting material for more elaborate structures. chemicalbook.comnih.gov For instance, many modern systemic fungicides are based on complex heterocyclic scaffolds, such as triazoles or pyrazolin-3-ones, which are often constructed using ketone precursors. orgsyn.org The incorporation of the bulky and lipophilic 3,3-dimethylpentyl group can enhance the efficacy and modify the spectrum of activity of these fungicidal agents.

| Precursor Target | Precursor Formula | Transformation | Key Reagents / Reaction Type |

| 3,3-Dimethylpentanal | C₇H₁₄O | Oxidation | Kornblum oxidation (DMSO, base) or Sommelet reaction |

| 3,3-Dimethyl-2-pentanone | C₇H₁₄O | Grignard Formation & Acylation | 1. Mg, ether; 2. Acetyl chloride |

Participation in Catalytic Reactions (e.g., Nickel-mediated Coupling Reactions)

As a primary alkyl chloride, this compound is a suitable electrophile for a range of transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed reactions are particularly effective for coupling alkyl halides with various partners. nih.gov For example, it can participate in nickel-catalyzed coupling with aryl Grignard reagents to form new carbon-carbon bonds, a fundamental transformation in organic synthesis.

This reaction allows for the direct attachment of the 3,3-dimethylpentyl group to aromatic and heteroaromatic rings, which are common cores in pharmaceuticals and electronic materials. The steric hindrance near the reaction center, owing to the quaternary carbon, can influence the reaction's efficiency and may require specifically designed ligands to achieve high yields. nih.gov Furthermore, recent advances in cross-electrophile coupling could enable the reaction of this compound with other organic halides, providing a powerful tool for molecular construction.

Potential in Materials Science Applications (e.g., Polymer Synthesis with Enhanced Properties)

The introduction of sterically demanding groups into polymer chains is a well-established strategy for modifying their physical properties. The bulky 3,3-dimethylpentyl group, analogous to the neopentyl group, can be leveraged in materials science. ncert.nic.in When incorporated into a polymer backbone, either as a side chain or as part of the main chain, such groups can disrupt chain packing, leading to increased solubility and lower crystallinity.

For example, in anionic polymerization, initiators with significant steric hindrance have been shown to influence the microstructure of polymers like polybutadiene, leading to materials with enhanced properties. nih.gov Similarly, using monomers derived from this compound could lead to the synthesis of novel polymers with improved thermal stability, specific mechanical properties, and tailored processability. Its use as a monomer or as a chain-transfer agent in controlled polymerization techniques like RAFT could open new avenues for creating advanced materials with precisely engineered characteristics. rsc.org

Environmental Research Perspectives on Halogenated Alkanes Including 1 Chloro 3,3 Dimethylpentane

Atmospheric Chemistry and Degradation Pathways

Once in the atmosphere, the primary degradation pathway for 1-Chloro-3,3-dimethylpentane is through reaction with photochemically generated hydroxyl (OH) radicals. nih.govbohrium.com This reaction initiates a cascade of chemical transformations that ultimately break down the parent compound. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

The general reaction mechanism involves the abstraction of a hydrogen atom from the alkane chain by the OH radical, forming a water molecule and an alkyl radical. This alkyl radical then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). Subsequent reactions of the peroxy radical with nitric oxide (NO) or other peroxy radicals lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates.

The atmospheric lifetime (τ) of this compound can be estimated if the rate constant (kOH) for its reaction with OH radicals is known, using the following equation:

τ = 1 / (kOH * [OH])

Contribution to Photochemical Oxidant Formation

As a volatile organic compound, this compound has the potential to contribute to the formation of photochemical oxidants, most notably ground-level ozone (O3), a key component of smog. fluorocarbons.org The atmospheric degradation of VOCs in the presence of nitrogen oxides (NOx) and sunlight drives the chemical reactions that produce ozone. fluorocarbons.org

The propensity of a VOC to form ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). fluorocarbons.org This index compares the ozone-forming ability of a specific VOC to that of a reference compound, typically ethene. A higher POCP value indicates a greater contribution to ozone formation on a mass basis.

Advanced Methodologies for Environmental Impact Assessment

In the absence of extensive experimental data, various computational and theoretical methods are employed to assess the environmental impact of chemicals like this compound.

Quantitative Structure-Activity Relationship (QSAR) for Environmental Parameters (e.g., Henry's Law Constant)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and toxicological properties of chemicals based on their molecular structure. For environmental assessment, QSARs can estimate crucial parameters like the Henry's Law Constant (HLC), which describes the partitioning of a chemical between air and water. psu.edu

The Henry's Law Constant is essential for predicting the environmental distribution of a substance. A high HLC indicates a tendency for the compound to volatilize from water into the air. While an experimentally determined HLC for this compound is not available, QSAR models can provide a reliable estimate based on its structural features, such as molecular weight, vapor pressure, and water solubility. For other chloroalkanes, HLC values have been compiled, providing a basis for comparison. henrys-law.org

Table 1: Estimated Environmental Parameters for this compound using QSAR and Comparative Data

| Parameter | Estimated Value | Method/Basis |

| Molecular Weight ( g/mol ) | 134.65 | Calculated from molecular formula nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 3.4 | Computed by XLogP3 nih.gov |

| Henry's Law Constant (atm·m³/mol) | Value not available | Requires specific QSAR modeling or experimental data |

| Atmospheric Lifetime (days) | Estimated: Days to weeks | Based on reactivity of similar chloroalkanes with OH radicals |

| Photochemical Ozone Creation Potential (POCP) | Not available | Requires specific photochemical modeling |

Note: This table is populated with available computed data and qualitative estimations where specific experimental data is lacking.

Evaluation of Hazardousness of Volatile Organic Compounds (VOCs)

The hazardousness of a VOC like this compound is evaluated based on several factors, including its flammability, toxicity, and its potential to contribute to air pollution. nih.gov The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for this assessment.

According to available information, this compound is classified as a flammable liquid and vapor. It is also indicated to cause skin and serious eye irritation, and may cause respiratory irritation. nih.gov This information is crucial for risk assessment and for implementing appropriate safety measures during its handling and use.

The environmental hazard of this compound is primarily related to its role as a VOC and its potential contribution to smog formation, as discussed in section 8.3. Further research would be needed to fully characterize its ecotoxicity and long-term environmental effects.

Analysis of Air-Water Partitioning Behavior

The air-water partitioning behavior of a chemical, governed by its Henry's Law Constant, is a key determinant of its environmental transport and fate. psu.eduviu.ca Compounds with a high tendency to partition into the air phase are more likely to undergo long-range atmospheric transport.

The experimental determination of the Henry's Law Constant can be challenging. Methods such as headspace gas chromatography can be employed to measure the distribution of a volatile compound between a water phase and the gas phase above it. viu.ca In the absence of such data for this compound, its partitioning behavior can be inferred from its structural properties. Its relatively low water solubility and moderate volatility suggest that it will readily partition from water to the atmosphere.

Structure Reactivity Relationship Srr Studies of 1 Chloro 3,3 Dimethylpentane and Its Analogues

Correlating Structural Modifications with Reactivity Profiles

The reactivity of 1-chloro-3,3-dimethylpentane is fundamentally dictated by its structure as a primary alkyl halide with significant steric hindrance at the β-carbon. This steric bulk, arising from the gem-dimethyl group at the C3 position, creates a congested environment around the α-carbon, which is the site of nucleophilic attack in S(_N)2 reactions.

Studies comparing the reactivity of primary alkyl halides with varying degrees of β-branching have consistently shown a dramatic decrease in S(_N)2 reaction rates as steric hindrance increases. For instance, the rate of reaction of 1-chloro-2-methylbutane (B150327) with sodium iodide in acetone (B3395972) is significantly slower than that of 1-chloropentane (B165111) under the same conditions. This is a direct consequence of the steric impediment posed by the additional methyl group at the β-position, which hinders the backside attack of the nucleophile.

In the case of this compound, this steric effect is even more pronounced due to the presence of two methyl groups on the C3 carbon. This structure is analogous to a neopentyl halide, which is famously unreactive in S(_N)2 reactions. The extreme steric hindrance effectively shields the α-carbon from the approaching nucleophile, leading to a very slow reaction rate. For practical purposes, neopentyl-type halides are often considered inert to S(_N)2 reactions. masterorganicchemistry.com

While S(_N)1 reactions are generally not favored for primary halides due to the instability of the resulting primary carbocation, the possibility of rearrangement to a more stable carbocation exists. For this compound, ionization could theoretically be followed by a hydride shift to form a more stable tertiary carbocation. However, the initial formation of the primary carbocation is a high-energy process, making this pathway also slow.

The interplay between these structural factors is crucial in determining the dominant reaction pathway. For this compound, both S(_N)2 and S(_N)1 pathways are significantly retarded, highlighting the profound impact of its specific structural arrangement on its chemical reactivity.

Table 1: Relative S(_N)2 Reaction Rates of Various Primary Alkyl Chlorides with Iodide in Acetone

| Alkyl Chloride | Relative Rate |

| 1-Chloropentane | 1.0 |

| 1-Chloro-2-methylbutane | 0.1 |

| This compound | Very Low |

Note: The relative rates are approximate and intended to illustrate the trend. The actual values can vary with specific reaction conditions. The rate for this compound is too low to be accurately placed on this scale without specific experimental data.

Influence of Halogenation and Alkyl Branching on Chemical Behavior

The nature of the halogen atom serving as the leaving group is a critical determinant of reactivity in nucleophilic substitution reactions. The reactivity of haloalkanes in S(_N)2 reactions follows the order: R-I > R-Br > R-Cl > R-F. This trend is primarily attributed to two factors: the strength of the carbon-halogen bond and the stability of the halide ion as a leaving group. The C-I bond is the weakest among the halogens, and the iodide ion is the best leaving group due to its large size and high polarizability, which allows it to stabilize the negative charge effectively.

Therefore, it is expected that 1-iodo-3,3-dimethylpentane would be significantly more reactive than this compound in S(_N)2 reactions, despite the inherent steric hindrance of the alkyl group. Similarly, 1-bromo-3,3-dimethylpentane (B1339466) would exhibit intermediate reactivity. While the steric hindrance remains a major impediment for all these analogues, the better leaving group ability of bromide and iodide can facilitate the displacement reaction to a greater extent than chloride.

Alkyl branching at locations other than the β-carbon can also influence reactivity, albeit to a lesser extent. For example, comparing this compound with an isomer like 1-chloro-4,4-dimethylpentane (B2393263) would reveal differences in reactivity due to the altered proximity of the bulky group to the reaction center. However, the most dramatic effect on the reactivity of this compound and its analogues stems from the immediate steric congestion around the reaction site.

In elimination reactions, the structure of the alkyl halide also plays a crucial role. For this compound, elimination reactions are possible, but the steric hindrance can influence the regioselectivity and the rate of the reaction.

Table 2: Predicted Relative Reactivity of 1-Halo-3,3-dimethylpentanes in S(_N)2 Reactions

| Compound | Halogen | Leaving Group Ability | Predicted Relative S(_N)2 Reactivity |

| 1-Iodo-3,3-dimethylpentane | I | Excellent | Highest |

| 1-Bromo-3,3-dimethylpentane | Br | Good | Intermediate |

| This compound | Cl | Fair | Lowest |

This table is based on established principles of leaving group ability and is a qualitative prediction.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of alkyl halides often involves methods that are not environmentally benign. Future research must prioritize the development of green and sustainable routes to 1-chloro-3,3-dimethylpentane.

Photochemical Synthesis: A promising avenue lies in photochemical reactions. The chlorination of alkanes can be initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. sparkl.mevedantu.com This free-radical chain mechanism, consisting of initiation, propagation, and termination steps, offers a pathway to monochlorinated products like this compound. sparkl.mevedantu.com Future studies should focus on optimizing reaction conditions, such as wavelength and reactor design, to enhance the selectivity for the primary chloride and minimize the formation of polychlorinated byproducts. libretexts.org

Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Halogenating enzymes, particularly flavin-dependent halogenases and haloperoxidases, have demonstrated the ability to catalyze halogenation reactions on various substrates. nih.govacsgcipr.org Research into the enzymatic halogenation of branched alkanes is still a nascent field. nih.gov A significant research effort should be directed towards discovering or engineering enzymes that can selectively chlorinate the terminal carbon of 3,3-dimethylpentane. This would offer a highly specific and environmentally friendly synthetic route. acsgcipr.org

Sustainable Reagents and Solvents: Moving away from hazardous reagents and solvents is paramount. Research should explore the use of alternative chlorinating agents that are safer and have a lower environmental footprint. Furthermore, the development of solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids could significantly improve the sustainability of the synthesis of this compound.

Exploration of New Catalytic Applications and Selectivity Enhancements

The reactivity of the carbon-chlorine bond in this compound opens up possibilities for its use as a building block in various catalytic reactions.

Transition Metal-Catalyzed Cross-Coupling: Transition metal catalysis, particularly with palladium, nickel, and copper, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound could serve as a substrate in cross-coupling reactions to introduce the 3,3-dimethylpentyl moiety into more complex molecules. Future research should focus on developing robust catalytic systems that can efficiently activate the C-Cl bond in this sterically hindered neopentyl-type structure. nih.govnih.govacs.orgmdpi.com

Catalytic Dehydrochlorination: The elimination of hydrogen chloride from this compound would yield a mixture of alkenes. This dehydrochlorination reaction can be promoted by strong bases or catalyzed by various materials. Investigating novel catalysts, such as zeolites or supported metal oxides, could lead to improved selectivity for a specific alkene isomer, which could then be used as a monomer or an intermediate in further chemical synthesis.

Asymmetric Catalysis: Given the potential for creating chiral centers in reactions involving this compound, the development of asymmetric catalytic methods is a key research direction. This could involve the use of chiral transition metal complexes or organocatalysts to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insight

A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound is essential for its effective utilization.

Advanced Spectroscopic Characterization: While basic spectroscopic data exists, a more in-depth analysis using advanced techniques is warranted. Two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. High-resolution mass spectrometry is crucial for determining the exact mass and elemental composition. chemicalbook.comhmdb.cadocbrown.info The fragmentation patterns observed in mass spectrometry can also provide valuable structural information and insights into the molecule's stability. youtube.comlibretexts.orgchemguide.co.ukmiamioh.edu

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction pathways and predicting chemical properties. dntb.gov.uanih.govdiva-portal.orggithub.ioresearchgate.net Future computational studies on this compound could focus on:

Reaction Mechanisms: Modeling the transition states and intermediates of its synthesis and subsequent reactions to understand the factors controlling selectivity. nih.gov

Spectroscopic Prediction: Calculating theoretical NMR and vibrational spectra to aid in the interpretation of experimental data.

Thermochemical Properties: Predicting thermodynamic data such as bond dissociation energies and heats of formation to better understand its reactivity.

Comprehensive Environmental Impact Assessment and Remediation Strategies

The widespread use of chlorinated hydrocarbons has raised environmental concerns, making it imperative to assess the environmental fate of this compound and develop effective remediation strategies.

Environmental Fate and Biodegradation: Research is needed to understand how this compound behaves in the environment. This includes studying its persistence, potential for bioaccumulation, and degradation pathways. nih.govacs.org Studies on the biodegradation of chlorinated alkanes have shown that the position of the chlorine atom significantly influences the rate and mechanism of degradation. nih.gov Terminal chlorination, as in this compound, has been associated with higher rates of dehalogenation by some microorganisms. nih.gov Future research should aim to identify specific microbial strains or consortia capable of degrading this compound and elucidate the enzymatic pathways involved. eurochlor.orgmdpi.com

Remediation Technologies: In the event of environmental contamination, effective remediation strategies are crucial. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have shown promise for the degradation of a wide range of organic pollutants, including chlorinated compounds. rsc.orgwikipedia.orgmembranechemicals.comresearchgate.netnih.gov Future studies should investigate the efficacy of various AOPs, such as UV/H2O2, UV/chlorine, and Fenton-based systems, for the complete mineralization of this compound. rsc.orgresearchgate.net

Q & A

Basic Questions

Q. What is the structural classification and IUPAC nomenclature of 1-chloro-3,3-dimethylpentane?

- Answer : The IUPAC name is This compound , denoting a five-carbon chain (pentane) with a chlorine atom at position 1 and two methyl groups at position 3. Its structure is Cl-CH₂-C(CH₃)₂-CH₂-CH₂-CH₃ , classified as a tertiary alkyl halide due to the chlorine-bearing carbon being adjacent to a tertiary carbon. This classification is critical for predicting its reactivity in substitution and elimination reactions .

Q. How does steric hindrance in this compound influence its SN1/SN2 reactivity?

- Answer : The bulky 3,3-dimethyl groups create significant steric hindrance around the electrophilic carbon, disfavoring the bimolecular SN2 mechanism (which requires backside attack). Instead, the compound predominantly undergoes SN1 reactions , where the rate-determining step is carbocation formation. Solvent polarity (e.g., polar protic solvents like ethanol) and temperature further stabilize the carbocation intermediate .

Q. What are the primary synthetic routes to prepare this compound?

- Answer : Common methods include:

-

Chlorination of 3,3-dimethylpentane via free-radical or electrophilic pathways.

-

Alkylation strategies : Reacting 1-chloropentane with methyl Grignard reagents (e.g., CH₃MgBr) under anhydrous conditions to introduce methyl groups at position 3 .

-

Rearrangement reactions : Evidence from older literature suggests pathways involving bicyclic intermediates, though yields may vary depending on catalysts (e.g., AlCl₃) .

Method Key Reagents/Conditions Yield Reference Grignard alkylation CH₃MgBr, THF, 0°C to RT ~70% Friedel-Crafts alkylation AlCl₃, CH₂Cl₂, reflux ~50%

Advanced Questions

Q. How can reaction conditions be optimized to favor elimination over substitution in this compound?

- Answer : Elimination (E2) is favored by:

- Strong bases (e.g., NaOEt in ethanol) to abstract β-hydrogens.

- High temperatures to overcome activation energy barriers.

- Bulky bases (e.g., tert-butoxide) that promote anti-periplanar geometry for β-hydrogen removal.

Evidence shows that using NaI/2-methylquinoline under reflux efficiently converts this compound to 3,3-dimethyl-1-pentene (88% yield) by facilitating iodide substitution followed by elimination .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key features interpreted?

- Answer :

- IR Spectroscopy : The C-Cl stretch appears at 550–600 cm⁻¹ , while C-H stretches for methyl groups occur at 2850–2960 cm⁻¹ .

- NMR :

- ¹H NMR : Methyl protons (C(CH₃)₂) resonate as a singlet at δ 1.1–1.3 ppm ; adjacent CH₂ groups show splitting patterns due to coupling.

- ¹³C NMR : The tertiary carbon (C(CH₃)₂) appears at δ 30–35 ppm , and the chlorine-bearing carbon at δ 45–50 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 120.62 (C₆H₁₃Cl⁺), with fragments corresponding to loss of Cl (m/z 85) and methyl groups .

Q. How do discrepancies in reported reaction outcomes (e.g., failed syntheses) with this compound arise, and how can they be resolved?

- Answer : Contradictions often stem from steric effects or suboptimal conditions . For example, attempts to convert 1-chloro-3,3-dimethylbutane to alkenes failed due to insufficient reflux temperatures, highlighting the need for precise thermal control. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.